N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,3-benzodioxol-5-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-25-10-6-7-17(25)18(26-11-4-2-3-5-12-26)14-23-21(27)22(28)24-16-8-9-19-20(13-16)30-15-29-19/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZFJTFJAWGROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an azepane ring, a pyrrole moiety, and an oxalamide functional group, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.43 g/mol. The presence of nitrogen-containing rings enhances its reactivity in biological contexts, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃ |
| Molecular Weight | 344.43 g/mol |
| CAS Number | 1049377-14-1 |
Preliminary studies suggest that this compound interacts with specific biological targets such as enzymes and receptors. This interaction may modulate cellular pathways, leading to alterations in cellular functions or signaling processes.
The compound's structure allows for potential antimicrobial and anticancer activities, as similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation and exhibiting cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Research has indicated that compounds with similar structural features to this compound have shown promising results in preclinical models:
- Anticancer Activity : A study highlighted the effectiveness of benzimidazole derivatives in targeting DNA topoisomerases, which are crucial for DNA replication and repair. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Enzyme Inhibition : Compounds with oxalamide functionalities have been investigated for their roles as enzyme inhibitors. For instance, studies on similar oxalamide derivatives revealed their ability to inhibit key enzymes involved in tumor progression.
- Antimicrobial Properties : Research into related compounds has suggested potential antimicrobial properties, making them candidates for further investigation in treating infections .
Applications in Scientific Research
The unique combination of functional groups in this compound opens avenues for diverse applications:
- Medicinal Chemistry : Its potential as a therapeutic agent against various diseases.
- Material Science : Investigating its properties for use in drug delivery systems or as a scaffold for new drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with related molecules from the literature:
Key Observations:
Azepane vs. Pyrrolidine : The target compound’s azepane ring (7-membered) may confer greater conformational flexibility compared to pyrrolidine (5-membered) in analogues like the thiophene-containing oxalamide. This could enhance binding to larger enzyme pockets.
Aromatic Substituents : The benzo[d][1,3]dioxol-5-yl group is conserved across multiple compounds (e.g., target compound, ), suggesting its role in π-π stacking or interactions with aromatic-binding domains.
Backbone Variability : Replacement of oxalamide with cyclopropane-carboxamide () or benzamide () alters hydrogen-bonding capacity and solubility.
Hydrogen-Bonding and Crystallographic Behavior
The oxalamide backbone in the target compound enables N–H···O hydrogen bonding, critical for crystal packing and stability. Etter’s graph set analysis () predicts motifs such as R₂²(8) rings, common in oxalamides, which stabilize supramolecular assemblies. In contrast, benzamide derivatives () exhibit simpler N–H···O interactions due to fewer hydrogen-bond donors.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Critical factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
- Solvent systems : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates .
- Temperature control : Step-specific temperature gradients (e.g., reflux for amidation, room temperature for cyclization) to minimize side products .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC) resolve overlapping signals from the azepane, pyrrole, and benzo[d][1,3]dioxole moieties .
- X-ray crystallography : Determines absolute stereochemistry and spatial arrangement of substituents, critical for understanding binding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 468.2254) .
Q. How can researchers conduct initial biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., CCRF-CEM) via MTT assays, noting IC₅₀ values .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., receptors) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Synthesize analogs : Modify substituents (e.g., replace azepane with piperidine or morpholine) to assess impact on activity .
- Biological testing : Compare IC₅₀ values across analogs in kinase/cell assays. For example:
| Analog Substituent | IC₅₀ (μM) | Target |
|---|---|---|
| Azepane (parent compound) | 0.45 | EGFR |
| Piperidine | 1.2 | EGFR |
| Benzo[d]dioxole → thiophene | 0.78 | VEGFR |
| (Data inferred from structural analogs in ) |
- Computational modeling : Generate 3D pharmacophore models to rationalize activity trends .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability via LC-MS/MS after oral administration .
- Metabolite identification : Use radiolabeled compound (¹⁴C) and HPLC to detect unstable metabolites causing reduced efficacy .
- Formulation optimization : Encapsulate in liposomes to enhance solubility and target delivery .
Q. What computational strategies predict biological targets for mechanistic studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to cannabinoid receptors (e.g., CB1/CB2) based on the benzo[d]dioxole moiety .
- Pathway analysis : Enrichment analysis (DAVID/KEGG) of transcriptomic data from treated cells to identify dysregulated pathways .
Q. How to troubleshoot low yields in the final amidation step?
- Methodological Answer :
- Activating agents : Replace EDCl/HOBt with T3P for higher coupling efficiency .
- Temperature optimization : Conduct reactions at 0–4°C to suppress racemization .
- Intermediate purification : Pre-purify carboxylic acid and amine precursors via recrystallization .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Reproducibility checks : Replicate assays using identical cell lines/passage numbers and reagent batches .
- Assay standardization : Normalize data to positive controls (e.g., doxorubicin) and report Z’-factors for quality .
- Advanced analytics : Synchrotron-based crystallography to verify compound integrity post-assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
